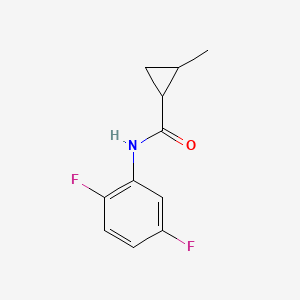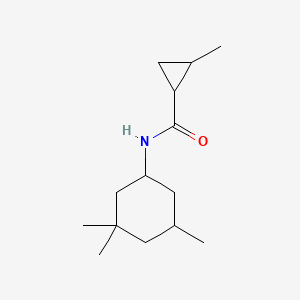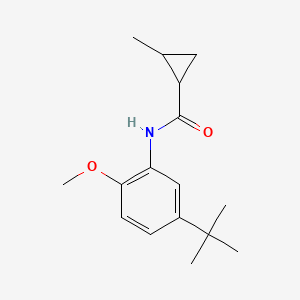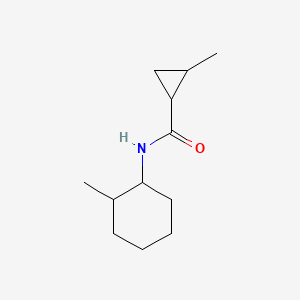
N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide, also known as DFCP1, is a small molecule inhibitor of autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it is essential for maintaining cellular homeostasis. DFCP1 has been shown to inhibit autophagy in a variety of cell types, and it has potential applications in the treatment of various diseases.
Mécanisme D'action
N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide inhibits autophagy by interfering with the formation of autophagosomes, which are the structures that sequester cellular components for degradation. Specifically, this compound inhibits the recruitment of the autophagy protein LC3 to the autophagosome formation site.
Biochemical and Physiological Effects:
Inhibition of autophagy by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, inhibition of autophagy by this compound can lead to cell death and decreased tumor growth. In neurodegenerative diseases, inhibition of autophagy by this compound can lead to the accumulation of toxic proteins and exacerbation of disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use in a variety of cell types and experimental systems. Additionally, it is a potent inhibitor of autophagy, which allows for the study of autophagy-related processes in a variety of diseases. However, this compound also has limitations. It is not specific to autophagy, and it can have off-target effects on other cellular processes. Additionally, its potency may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide. One area of interest is the development of more specific autophagy inhibitors that do not have off-target effects. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of cancer and neurodegenerative diseases. Finally, more studies are needed to investigate the physiological effects of autophagy inhibition by this compound in different cell types and experimental systems.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide has been used extensively in scientific research to investigate the role of autophagy in various diseases. It has been shown to inhibit autophagy in cancer cells, and it has potential applications in the treatment of cancer. Additionally, this compound has been used to study the role of autophagy in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-6-4-8(6)11(15)14-10-5-7(12)2-3-9(10)13/h2-3,5-6,8H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRESKKJAUMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263743.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263769.png)
![4-(4-butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4263775.png)
![methyl 5-benzyl-2-[(2-chloro-6-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4263776.png)
![3-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263781.png)
![2-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263783.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263785.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263793.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4263811.png)


![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide)](/img/structure/B4263834.png)
